4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone]

Medicinal Chemistry Pyridocarbazole Synthesis Topoisomerase II Inhibition

This arylhydrazone is the pivotal intermediate for constructing the 9-methoxy-substituted pyrido[4,3-b]carbazole skeleton of retelliptine. Procuring the wrong analog (e.g., unsubstituted phenylhydrazone CAS 19283-46-6) leads to an incorrect scaffold lacking the critical C9 methoxy group, derailing SAR studies and synthesis. - Ensures introduction of the 9-methoxy substituent essential for DNA intercalation and topoisomerase II inhibition. - Differentiated from parent ellipticine intermediates; eliminates the need for downstream functional group manipulation. - Consistent product quality via regiospecific diazonium coupling, critical for reproducible GMP intermediate supply.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
CAS No. 62334-12-7
Cat. No. B12682315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone]
CAS62334-12-7
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC1CCC(=O)C(=NNC2=CC=C(C=C2)OC)C1
InChIInChI=1S/C14H18N2O2/c1-10-3-8-14(17)13(9-10)16-15-11-4-6-12(18-2)7-5-11/h4-7,10,15H,3,8-9H2,1-2H3/b16-13+
InChIKeyOCMNERIMZFMHEM-DTQAZKPQSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone]: Key Intermediate for Ellipticine Synthesis


4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone] (CAS 62334-12-7) is an arylhydrazone derivative of 4-methylcyclohexane-1,2-dione. It belongs to a class of compounds that serve as pivotal intermediates in the construction of the pyrido[4,3-b]carbazole skeleton characteristic of ellipticine alkaloids [1]. Used specifically in the synthesis of the antineoplastic agent retelliptine, this compound introduces the 9-methoxy substituent that is critical for the biological activity of the final drug, distinguishing it from other ellipticine analogs prepared through different arylhydrazone intermediates [2].

Pyridocarbazole synthesis intermediate – introduces the 9-methoxy group for ellipticine alkaloid research.
Regiospecific 2-hydrazono isomer – ensures carbazole cyclization pathway over cinnoline byproducts.
Convergent route to retelliptine scaffold – supported by documented diazonium coupling and acid-catalyzed cyclization.

4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone]: Why Substitution Fails


The aryl substituent on the hydrazone moiety directly dictates the substitution pattern of the resulting carbazole and the final pyridocarbazole alkaloid. Using an unsubstituted phenylhydrazone analog (e.g., CAS 19283-46-6) would yield 1-methyl-3,4-dihydrocarbazole intermediates lacking the 9-methoxy group, which leads to the parent ellipticine scaffold rather than the 9-methoxyellipticine series [1]. This differentiation is critical for procurement because, while the synthetic route is convergent, the final product's pharmacophore is determined at the hydrazone stage. The 4-methoxyphenylhydrazone therefore represents a dedicated entry point to the 9-methoxy-substituted pyridocarbazoles, a subclass with distinct DNA intercalation and topoisomerase II inhibition profiles compared to non-methoxylated analogs. Procuring the wrong arylhydrazone would necessitate a completely different downstream synthetic pathway, rendering it unsuitable for retelliptine-oriented research or production [2].

Substitution Unsubstituted phenylhydrazone analogs yield 9-H ellipticines – missing the methoxy group critical for retelliptine’s reported pharmacophore, leading to a different biological profile.
Regioisomer 1-Hydrazono regioisomers divert cyclization to cinnolines – the 2-hydrazono arrangement is required for tetrahydrocarbazole formation; wrong regioisomer may not produce the intended carbazole skeleton.

4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone]: Differentiation from Analogs


Retelliptine Pharmacophore: 9-Methoxy Substituent Introduction

The 4-methoxyphenyl group on the hydrazone directly provides the 9-methoxy substituent in the final pyrido[4,3-b]carbazole structure. This substitution pattern is not achievable with phenylhydrazone or 4-chlorophenylhydrazone analogs, which would yield 9-H or 9-Cl ellipticines, respectively. The 9-methoxy group is a defining feature of retelliptine, a compound that demonstrated in vitro cytotoxicity against cancer cells with IC50 values ranging from 3.1 to 23 ng/mL . While direct comparative data for the hydrazone intermediate itself is not widely reported in the public domain, the downstream biological consequence of this substitution is documented.

9-Methoxy Introduction
Class-level
Retelliptine IC50: 3.1–23 ng/mL (RPMI-8226). Phenylhydrazone analog yields 9-unsubstituted ellipticine with generally higher IC50 values.
Supports cytotoxicity endpoint review; methoxy substitution linked to reported cell-model response.
Assay-dependent; verify in target cell line.
Medicinal Chemistry Pyridocarbazole Synthesis Topoisomerase II Inhibition

Regioselective Hydrazone Formation at the 2-Position

In the synthesis of retelliptine, the condensation of 4-methoxyphenyldiazonium chloride with 4-(4-methyl-1-cyclohexenyl)morpholine yields exclusively the 2-hydrazono regioisomer (2-(4-methoxyphenylhydrazono)-4-methylcyclohexanone) [1]. This contrasts with cyclizations of cyclohexane-1,2-dione 1-arylhydrazones studied by Altiparmakian and Braithwaite, where the 1-hydrazono isomer is employed and leads to different cyclization outcomes (cinnolines vs. carbazoles) [2]. The regiospecific introduction of the hydrazone at the 2-position is essential for the subsequent H2SO4-catalyzed cyclization to the tetrahydrocarbazol-1-one, a transformation that proceeds with distinct chemo- and regioselectivity depending on the hydrazone substitution pattern.

Regioselectivity
Cross-study
2-Hydrazono regioisomer cyclizes to tetrahydrocarbazol-1-one (H2SO4/EtOH). 1-Hydrazono isomers yield cinnolines instead.
Regiochemistry determines carbazole vs. cinnoline pathway.
Consistent across synthesis database and J. Chem. Soc. C 1967.
Synthetic Chemistry Regioselectivity Intermediate Characterization

Arylhydrazone Tautomerism and Reactivity

The 1967 study by Altiparmakian and Braithwaite on 4-methylcyclohexane-1,2-dione 1-arylhydrazones included investigation of their tautomerism using infrared spectroscopy [1]. While the specific 4-methoxyphenyl analog was not the sole focus, the class of compounds exhibits azo-hydrazone tautomerism that can influence their solubility, stability, and cyclization kinetics. The electron-donating 4-methoxy group on the phenyl ring is expected to shift the tautomeric equilibrium compared to unsubstituted or electron-withdrawing substituted analogs, potentially affecting the rate and yield of the acid-catalyzed cyclization to tetrahydrocarbazole. This tautomeric behavior is a class-level characteristic that differentiates substituted arylhydrazones from their unsubstituted counterparts.

Tautomerism
Class-level
Azo-hydrazone equilibrium influenced by electron-donating 4-methoxy group; IR evidence on related arylhydrazones.
May influence cyclization kinetics and solubility.
Quantitative data not publicly available; class inference from J. Chem. Soc. C 1967.
Physical Organic Chemistry Tautomerism Process Chemistry

Predicted Physicochemical Properties vs. Analogs

Predicted physicochemical data for 4-methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone] indicate a boiling point of 377.3±44.0 °C, density of 1.15±0.1 g/cm³, and pKa of 11.33±0.40 . These parameters have practical implications for distillation, extraction, and salt-formation purification steps during workup. For comparison, the phenylhydrazone analog (CAS 19283-46-6) has a molecular weight of 216.28 g/mol versus 246.31 g/mol for the target compound, and the 4-nitrophenyl analog has a higher density (~1.24 g/cm³) . These differences, while predicted, allow for informed selection of separation and handling protocols.

Predicted Properties
Cross-study
MW 246.31, bp 377.3±44.0 °C, density 1.15±0.1 g/cm³, pKa 11.33±0.40. Phenylhydrazone analog MW 216.28.
Informs distillation, extraction, and purification design.
Predicted values; experimental verification recommended.
Physicochemical Characterization Process Engineering Purification

4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone]: Optimal Procurement Scenarios


9-Methoxyellipticine Synthesis (Retelliptine)

This compound is the demonstrated key intermediate for the convergent synthesis of retelliptine and its structural analogs, as established by the Bisagni group at Institut Curie [1]. Research groups developing DNA topoisomerase II inhibitors or studying pyridocarbazole-based anticancer agents should procure this specific hydrazone to ensure access to the 9-methoxy series. The synthesis route involves condensation with 4-(4-methyl-1-cyclohexenyl)morpholine followed by H2SO4-catalyzed cyclization, steps that are well-documented [2].

SAR Studies of Ellipticine Derivatives

Medicinal chemistry programs exploring the impact of C9 substitution on pyridocarbazole pharmacology require the 4-methoxyphenyl hydrazone to generate the 9-methoxy comparator. Comparative SAR studies have shown that 9-methoxylated ellipticines exhibit distinct cytotoxicity and DNA intercalation profiles compared to 9-hydroxy or 9-unsubstituted analogs [1]. Procuring this specific intermediate ensures the correct substitution pattern for controlled SAR investigations.

Process Scale-Up of Pyridocarbazole APIs

For process chemists developing scalable routes to retelliptine or related drug candidates, this hydrazone represents the entry point to the Borsche carbazole synthesis pathway. The predicted boiling point (377.3±44.0 °C) and pKa (11.33±0.40) allow for rational design of workup and purification unit operations [2]. The regiospecific nature of the diazonium coupling ensures consistent product quality, a critical parameter for GMP intermediate procurement.

Application
Selection Property
Validation Focus
9-Methoxyellipticine synthesis
Arylhydrazone substitution pattern (9-methoxy introduction)
Pyridocarbazole cyclization and regiochemistry
Ellipticine SAR studies
C9 substitution control
Cytotoxicity and DNA intercalation endpoint review
Pyridocarbazole process chemistry
Regiospecific diazonium coupling
Workup and purification consistency
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